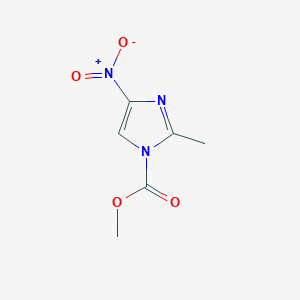

![molecular formula C12H11N3O2 B130312 2-Metil-6-oxo-1,6-dihidro-[3,4'-bipiridina]-5-carboxamida CAS No. 80047-24-1](/img/structure/B130312.png)

2-Metil-6-oxo-1,6-dihidro-[3,4'-bipiridina]-5-carboxamida

Descripción general

Descripción

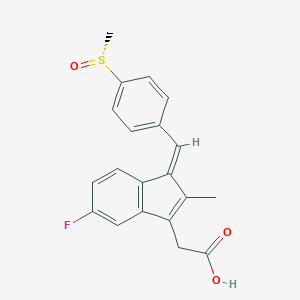

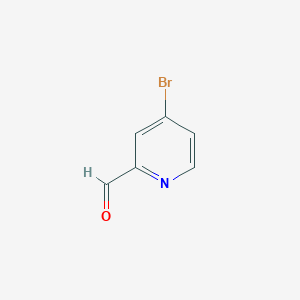

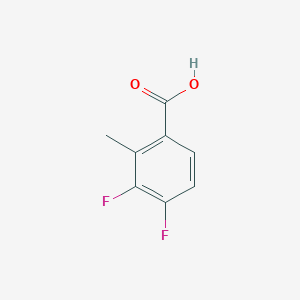

“2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide” is a compound with the CAS Number 80047-24-1 . It has a molecular weight of 229.24 and is also known as 6-hydroxy-2-methyl-3,4’-bipyridine-5-carboxamide . It is a white to yellow powder or crystals .

Molecular Structure Analysis

The IUPAC name of the compound is 6-hydroxy-2-methyl-3,4’-bipyridine-5-carboxamide . The InChI code is 1S/C12H11N3O2/c1-7-9(8-2-4-14-5-3-8)6-10(11(13)16)12(17)15-7/h2-6H,1H3,(H2,13,16)(H,15,17) .Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals . It has a molecular weight of 229.24 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Terapéutica Cardíaca

Milrinone se utiliza principalmente en el manejo a corto plazo de la insuficiencia cardíaca grave . Actúa como un inhibidor de la fosfodiesterasa-3, que previene la degradación del cAMP. El aumento resultante en los niveles de cAMP conduce a la activación de la proteína quinasa A, que tiene efectos vasodilatadores e inotrópicos positivos. Este mecanismo es crucial para mejorar la contractilidad cardíaca y reducir la resistencia vascular en pacientes con insuficiencia cardíaca.

Investigación de Biología Molecular

En biología molecular, el papel de Milrinone como inhibidor específico de la fosfodiesterasa del cAMP lo convierte en una herramienta valiosa para estudiar las vías de transducción de señales dependientes del cAMP . Los investigadores pueden usarlo para modular los niveles de cAMP en ensayos celulares, ayudando a dilucidar las funciones del cAMP en varios procesos biológicos.

Estudios Farmacológicos

El perfil farmacológico de Milrinone es de interés para el desarrollo de nuevos fármacos. Su inhibición selectiva de la fosfodiesterasa-3 es un objetivo para diseñar nuevos terapéuticos que puedan controlar afecciones como la insuficiencia cardíaca de manera más efectiva . Al estudiar Milrinone, los investigadores pueden obtener información sobre las relaciones estructura-actividad que rigen la eficacia y seguridad del fármaco.

Química Sintética

La síntesis de Milrinone y compuestos relacionados implica una química interesante que se puede aplicar a la producción de otros derivados de la bipiridina . Estas rutas sintéticas se pueden optimizar para obtener mejores rendimientos y pueden servir como modelo para la síntesis industrial de compuestos similares.

Química Analítica

Como material de referencia certificado, Milrinone se utiliza en química analítica para fines de calibración y control de calidad . Ayuda a garantizar la precisión y exactitud de los métodos analíticos, particularmente en las pruebas farmacéuticas donde la cuantificación exacta es crucial.

Diseño y Descubrimiento de Fármacos

La estructura y el mecanismo de acción de Milrinone proporcionan una plantilla para los esfuerzos de diseño de fármacos. Puede inspirar la creación de nuevos compuestos con propiedades farmacocinéticas mejoradas o efectos secundarios reducidos. El núcleo de bipiridina del compuesto es un andamiaje versátil que se puede modificar para generar nuevas moléculas con posibles aplicaciones terapéuticas .

Propósitos Educativos

En entornos académicos, Milrinone se puede utilizar para enseñar principios de farmacología y química medicinal. Su acción bien caracterizada como inhibidor de la fosfodiesterasa lo convierte en un excelente caso de estudio para los estudiantes que aprenden sobre los mecanismos de los fármacos y las implicaciones fisiológicas de la modulación de la actividad enzimática .

Terapéutica Experimental

Más allá de su uso establecido en la insuficiencia cardíaca, Milrinone puede tener potencial en la terapéutica experimental para otras afecciones. Sus efectos vasodilatadores podrían explorarse en enfermedades donde la disfunción vascular juega un papel. Además, su influencia en la señalización del cAMP podría tener implicaciones en condiciones que se ven afectadas por esta vía .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide, also known as Milrinone, is Phosphodiesterase type III . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger molecule in cells .

Mode of Action

Milrinone acts as a selective inhibitor of Phosphodiesterase type III . By inhibiting this enzyme, Milrinone prevents the degradation of cAMP, leading to increased intracellular levels of this messenger molecule . The increase in cAMP levels results in increased activation of protein kinase A, which in turn leads to increased intracellular ionized calcium and contractile force in cardiac muscle .

Biochemical Pathways

The increased levels of cAMP affect several biochemical pathways. The most significant of these is the cAMP-dependent protein kinase pathway . Activation of this pathway leads to the phosphorylation of various proteins, resulting in increased contractile force in cardiac muscle and relaxation in vascular muscle .

Pharmacokinetics

The pharmacokinetics of Milrinone involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Milrinone is rapidly absorbed and reaches peak plasma concentrations within 0.5 to 3 hours . It has a half-life of about 2 hours . The drug is primarily metabolized in the liver and about 80% is excreted unchanged in the urine .

Result of Action

The result of Milrinone’s action is a positive inotropic effect (increased force of heart muscle contraction) and vasodilation (widening of blood vessels) . This leads to an increase in cardiac output and a reduction in total peripheral resistance . Additionally, Milrinone improves diastolic function, leading to faster relaxation and increased diastolic compliance .

Action Environment

The action of Milrinone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, thereby influencing its efficacy and stability. Moreover, patient-specific factors such as liver function can also impact the drug’s pharmacokinetics .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide are largely determined by its structure and the nature of its interactions with other biomolecules. It has been found to interact with various enzymes and proteins, influencing their function and playing a role in various biochemical reactions .

Cellular Effects

2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide has been shown to have a range of effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on these processes can vary depending on the specific cell type and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide involves its interactions with various biomolecules at the molecular level. It has been shown to bind to certain biomolecules, leading to changes in their function . This can result in the inhibition or activation of certain enzymes, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide can vary with different dosages in animal models . This includes threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide within cells and tissues involves various transporters and binding proteins . The compound’s localization and accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide can affect its activity and function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-7-9(8-2-4-14-5-3-8)6-10(11(13)16)12(17)15-7/h2-6H,1H3,(H2,13,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKVSFPUHCMFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510182 | |

| Record name | 2-Methyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80047-24-1 | |

| Record name | 1,6-Dihydro-2-methyl-6-oxo(3,4'-bipyridine)-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080047241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-DIHYDRO-2-METHYL-6-OXO(3,4'-BIPYRIDINE)-5-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75E39HK2X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide in milrinone synthesis?

A1: According to the research, 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide serves as a starting material for an alternative synthesis of milrinone []. This suggests it acts as a precursor compound, undergoing chemical transformations to yield the final drug molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

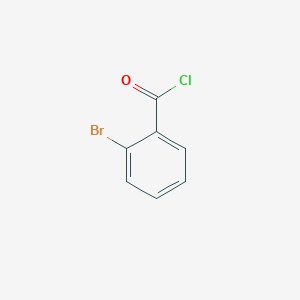

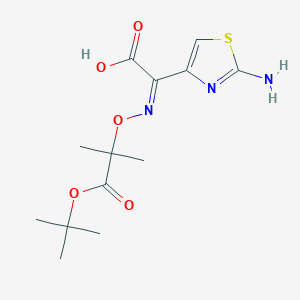

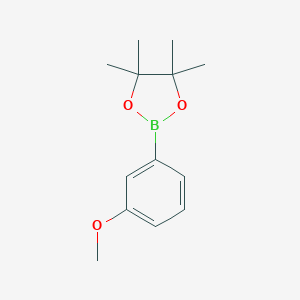

![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)